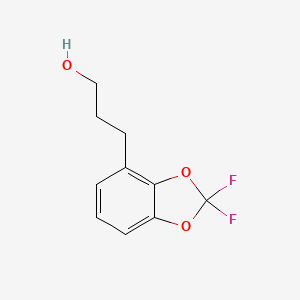

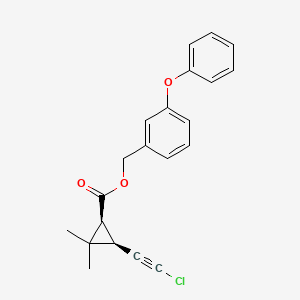

![molecular formula C11H15N5O3 B12067841 2-amino-9-[[1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one](/img/structure/B12067841.png)

2-amino-9-[[1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eprociclovir involves multiple steps, starting from readily available precursors. The key steps include the formation of the nucleoside analog structure and subsequent modifications to enhance its antiviral properties. Specific details on the synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .

Industrial Production Methods

Industrial production of Eprociclovir typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The exact industrial production methods are proprietary and are not publicly available .

Chemical Reactions Analysis

Types of Reactions

Eprociclovir undergoes various chemical reactions, including:

Oxidation: Conversion to its active triphosphate form within virus-infected cells.

Reduction: Not commonly reported for Eprociclovir.

Substitution: Involves the incorporation of the nucleoside analog into viral DNA.

Common Reagents and Conditions

Substitution: The incorporation into viral DNA occurs under physiological conditions within infected cells.

Major Products Formed

The major product formed from the oxidation reaction is the triphosphate form of Eprociclovir, which inhibits viral DNA polymerase .

Scientific Research Applications

Eprociclovir has been extensively studied for its antiviral properties. Its applications include:

Chemistry: Used as a reference compound in the study of nucleoside analogs.

Biology: Investigated for its effects on viral replication and cellular toxicity.

Medicine: Potential treatment for herpesvirus infections, including HSV and CMV.

Industry: Used in the development of antiviral drugs and formulations.

Mechanism of Action

Eprociclovir exerts its antiviral effects by inhibiting viral DNA polymerase. The triphosphate form of Eprociclovir is converted into the active form within virus-infected cells by viral and cellular enzymes, including viral thymidine kinase. This active form inhibits the activity of viral DNA polymerase, preventing viral replication .

Comparison with Similar Compounds

Similar Compounds

Acyclovir: A widely used antiviral drug with a similar mechanism of action.

Valaciclovir: An esterified form of acyclovir with improved bioavailability.

Ganciclovir: Another nucleoside analog used to treat CMV infections.

Uniqueness of Eprociclovir

Eprociclovir is approximately 15-fold more potent than acyclovir in inhibiting viral replication . Its unique structure and enhanced antiviral activity make it a promising candidate for the treatment of herpesvirus infections .

Properties

Molecular Formula |

C11H15N5O3 |

|---|---|

Molecular Weight |

265.27 g/mol |

IUPAC Name |

2-amino-9-[[1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one |

InChI |

InChI=1S/C11H15N5O3/c12-10-14-8-7(9(19)15-10)13-5-16(8)3-11(4-18)1-6(11)2-17/h5-6,17-18H,1-4H2,(H3,12,14,15,19) |

InChI Key |

JLYSZBQNRJVPEP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1(CN2C=NC3=C2N=C(NC3=O)N)CO)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

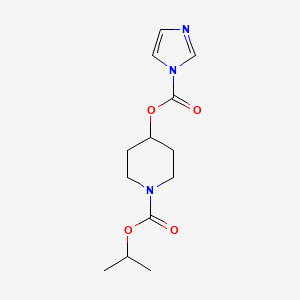

![(4-(5-chloroH-imidazo[1,2-a]pyridin-8-ylamino)phenyl)(4-methylpiperazin-1-yl)methanone](/img/structure/B12067786.png)

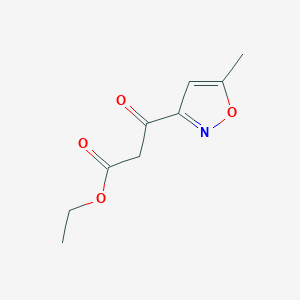

![N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B12067790.png)

![6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12067798.png)

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B12067814.png)